Ethyl hydrogen phosphate(1-) Ethyl hydrogen phosphate(1-) Ethyl hydrogen phosphate(1-) is an organophosphate oxoanion that is the conjugate base of ethyl dihydrogen phosphate arising from deprotonation of one of the OH groups of the phosphate. It has a role as an epitope and a phosphoantigen. It is a conjugate base of an ethyl dihydrogen phosphate. It is a conjugate acid of an ethyl phosphate(2-).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1921777
InChI: InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)/p-1
SMILES:
Molecular Formula: C2H6O4P-
Molecular Weight: 125.04 g/mol

Ethyl hydrogen phosphate(1-)

CAS No.:

Cat. No.: VC1921777

Molecular Formula: C2H6O4P-

Molecular Weight: 125.04 g/mol

* For research use only. Not for human or veterinary use.

Ethyl hydrogen phosphate(1-) -

Molecular Formula C2H6O4P-
Molecular Weight 125.04 g/mol
IUPAC Name ethyl hydrogen phosphate
Standard InChI InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)/p-1
Standard InChI Key ZJXZSIYSNXKHEA-UHFFFAOYSA-M
Canonical SMILES CCOP(=O)(O)[O-]

Definition and Classification

Ethyl hydrogen phosphate(1-) is defined as an organophosphate oxoanion that functions as the conjugate base of ethyl dihydrogen phosphate, specifically arising from the deprotonation of one of the OH groups of the phosphate moiety . This compound is characterized by the presence of an ethyl group attached to a phosphate structure, giving it distinct chemical reactivity patterns. Within the chemical taxonomy framework, it is classified as a phosphoric acid derivative, specifically falling under the category of alkyl phosphates.

The compound is formally registered in chemical databases with the identifier CHEBI:59759, confirming its recognition as a distinct chemical entity within standardized nomenclature systems . Its classification within these systems positions it within the broader family of organophosphate compounds, which are characterized by phosphorus-oxygen bonds with at least one direct phosphorus-carbon linkage.

Nomenclature and Synonyms

The compound is recognized through several synonymous names in scientific literature and chemical databases:

Systematic NameAlternative NamesCommon Abbreviations
Ethyl hydrogen phosphate(1-)Ethyl hydrogen phosphate anionMEP
Monoethyl hydrogen phosphate
Monoethyl phosphate

Chemical Structure and Properties

Structural Characteristics

Ethyl hydrogen phosphate(1-) features a distinctive molecular architecture centered around a phosphorus atom. The structure comprises an ethyl group (C₂H₅) bonded directly to a phosphorus atom, which is further bonded to three oxygen atoms. One of these oxygen atoms carries a hydrogen atom (indicating its acidic nature), while another bears a negative charge, reflecting the compound's anionic character. This structural arrangement provides the compound with its characteristic chemical behavior and reactivity patterns.

Chemical Identity

The compound exists as part of a family of phosphate esters with varying degrees of ethylation. It occupies an intermediate position in the hydrolysis pathway of triethyl phosphate, where sequential hydrolysis reactions produce different phosphate species as illustrated in the following transformation sequence:

CompoundFormulaPosition in Hydrolysis Sequence
Triethyl Phosphate(EtO)₃POInitial compound
Diethyl Hydrogen Phosphate(EtO)₂PO(OH)First hydrolysis product
Ethyl Dihydrogen Phosphate(EtO)PO(OH)₂Second hydrolysis product
Phosphoric AcidPO(OH)₃Final hydrolysis product

This sequential transformation demonstrates the chemical relationships between ethyl hydrogen phosphate and its structural analogues, highlighting its position within the broader family of phosphate compounds.

Synthesis Methods

Principal Synthetic Routes

The synthesis of ethyl hydrogen phosphate(1-) can be accomplished through several established methodologies. The primary approaches include:

  • Direct reaction of phosphoric acid with ethanol under controlled conditions

  • Phosphorylation of suitable organic substrates using appropriate phosphorylating agents

  • Controlled hydrolysis of higher phosphate esters such as triethyl phosphate

These synthetic pathways are instrumental in the development of phosphoramidates and other organophosphorus derivatives that find applications across multiple scientific and industrial domains.

Reaction Parameters and Conditions

The successful synthesis of ethyl hydrogen phosphate depends critically on precise control of reaction parameters. The following table outlines key parameters that influence synthesis outcomes:

ParameterOptimal RangeImpact on Synthesis
Temperature0°C to 50°CAffects reaction rate and product selectivity
Reaction DurationSeveral hours to overnightDetermines conversion completeness
Catalyst SelectionSulfuric acid or sodium sulfateFacilitates reaction progression
pH ConditionsAcid-controlledInfluences deprotonation state

Chemical Reactivity and Mechanisms

Hydrolysis Behavior

Ethyl hydrogen phosphate(1-) participates in a series of well-defined hydrolysis reactions that proceed through specific mechanistic pathways. The hydrolysis sequence typically follows first-order kinetics with respect to the phosphate ester concentration . The reaction mechanism involves nucleophilic attack on the phosphorus center, with subsequent elimination of the ethoxy group.

The third hydrolysis reaction (THR) in the sequence converts ethyl dihydrogen phosphate to phosphoric acid, representing the complete removal of all ethyl groups from the original triethyl phosphate structure . This sequential hydrolysis pathway illustrates the chemical versatility of phosphate esters and their participation in stepwise transformations.

Reaction Determinants

The reaction kinetics and mechanisms involving ethyl hydrogen phosphate are significantly influenced by several experimental factors:

FactorEffect on Reactivity
pHDetermines ionization state and nucleophilicity
TemperatureAffects activation energy barriers and reaction rates
Catalyst PresenceStabilizes transition states and intermediate species
Solvent SystemsInfluences solvation effects and reactant accessibility

Biological Relevance and Applications

Applications in Chemical Synthesis

Ethyl hydrogen phosphate(1-) serves as a versatile reagent in synthetic organic chemistry, particularly in reactions requiring controlled phosphorylation. Its utility extends to:

  • Preparation of phosphoramidates for pharmaceutical applications

  • Development of organophosphorus derivatives for agricultural chemicals

  • Synthesis of specialized phosphate-containing materials for industrial applications

  • Serving as an intermediate in multi-step synthetic pathways requiring phosphate functionalization

Analytical Characterization

Spectroscopic Identification

The identification and characterization of ethyl hydrogen phosphate(1-) can be accomplished through several spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, provides definitive structural information about phosphorus-containing compounds . The characteristic chemical shifts observed in NMR spectra allow differentiation between various phosphate species, including ethyl hydrogen phosphate and its structural analogues.

In hydrolysis studies of triethyl phosphate, NMR analysis has been employed to monitor the formation of intermediate species, including ethyl hydrogen phosphate derivatives . These analytical approaches enable researchers to track reaction progress and confirm product identity with high precision.

Research Developments and Future Directions

Current Research Focus

Contemporary research involving ethyl hydrogen phosphate(1-) concentrates on several key areas:

  • Developing improved synthetic methodologies with enhanced selectivity and yield

  • Investigating catalytic systems that facilitate phosphorylation reactions

  • Exploring applications in materials science, particularly in surface modification

  • Understanding the mechanistic details of phosphate ester hydrolysis in various environments

Emerging Applications

The unique structural features and chemical reactivity of ethyl hydrogen phosphate continue to inspire new applications across scientific disciplines. Potential future applications include:

  • Development of novel phosphate-based materials with specialized properties

  • Creation of phosphorylation reagents with improved specificity for biochemical applications

  • Utilization in environmental remediation strategies targeting phosphate-containing pollutants

  • Incorporation into advanced catalyst systems for organic synthesis

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